O-Cyclopentylhydroxylamine hydrochloride
Overview
Description
O-Cyclopentylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 4,5-Trimethylene-4,5-Dihydroisoxazoles
O-Cyclopentylhydroxylamine hydrochloride is involved in the synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles. This compound is a key reactant in the regiospecific synthesis of these isoxazoles from 2-acetylcyclopentanones and β-methoxyvinyl trifluoromethyl ketone derivatives, yielding good results in terms of yield and specificity (Martins et al., 1996).
Degradation Study of Cyclopentolate Hydrochloride
Research has been conducted on the degradation of cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, in alkaline solutions. This study, employing reversed-phase HPLC assay, investigates how factors like pH, buffers, and temperature influence its degradation, offering insights into the stability and reactivity of such compounds (Roy, 1995).
Cytotoxic Evaluation of Cyclohexanone Oximes
Cyclohexanone oximes, synthesized using this compound, have been evaluated for their cytotoxicity. This research has implications in the development of potential therapeutic agents, particularly in cancer treatment, as these compounds have shown selective toxicity toward various tumor groups in the National Cancer Institute's in vitro screen (Dimmock et al., 1992).
Synthesis of Antiviral Purine Derivatives
The synthesis of antiviral purine derivatives like carbocyclic 2'-deoxyguanosine and related compounds using 3-cyclopenten-1-ylamine hydrochloride, a related compound to this compound, shows potential in antiviral research. Although these specific derivatives lacked significant antiviral activity, the methodology could be applied to other compounds with greater therapeutic potential (Patil et al., 1992).
DNA Sequencing Applications
This compound plays a role in DNA sequencing. Hydroxylamine hydrochloride specifically reacts with cytosine, which can be utilized in chemical sequencing methods. This highlights its utility in genetic research and molecular biology (Rubin & Schmid, 1980).
Dopamine Blocking Agent Synthesis
The compound has been used in synthesizing dopamine blocking agents. These agents are significant in neurological research and have implications for treating disorders related to dopamine dysregulation (Jarboe et al., 1978).
Safety and Hazards
Mechanism of Action
Target of Action
O-Cyclopentylhydroxylamine hydrochloride is a type of hydroxylamine derivative. Hydroxylamines are known to interact with carbonyl compounds, specifically aldehydes and ketones . The primary targets of this compound are therefore these carbonyl compounds. The interaction with these compounds leads to the formation of oximes, which are versatile compounds used in various chemical reactions and pathways .
Mode of Action
The mode of action of this compound involves its reaction with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen atom of hydroxylamines acts as a reactive nucleophile in this process .
Biochemical Pathways
The formation of oximes from the reaction of this compound with carbonyl compounds plays a significant role in various biochemical pathways. Oximes can be converted into nitriles, nitro compounds, nitrones, amines, and azaheterocycles . They are also used for selective α-activation . In inorganic chemistry, oximes act as a versatile ligand .
Result of Action
The result of the action of this compound is the formation of oximes from carbonyl compounds . These oximes are versatile compounds that can be used in various chemical reactions and pathways, leading to the production of a variety of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with carbonyl compounds to form oximes has been shown to be effectively carried out under solvent-free grinding conditions . This suggests that the reaction can be influenced by physical factors such as pressure and temperature. Additionally, the presence of other chemicals in the reaction environment may also influence the action of this compound.
Properties
IUPAC Name |
O-cyclopentylhydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-7-5-3-1-2-4-5;/h5H,1-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLNXKSGMLDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)ON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558995 | |
Record name | O-Cyclopentylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-22-7 | |
Record name | O-Cyclopentylhydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.